9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine
Overview
Description
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine is a synthetic organic compound that features a purine base linked to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine typically involves the reaction of a purine derivative with a dioxane precursor. One common method involves the use of 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose and a 1,3-diol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
Scientific Research Applications
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication and protein synthesis . This makes it a potential candidate for antiviral and anticancer therapies.
Properties
CAS No. |
104227-89-6 |
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Molecular Formula |
C13H19N5O2 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine |
InChI |
InChI=1S/C13H19N5O2/c1-13(2)19-6-9(7-20-13)3-4-18-8-16-10-5-15-12(14)17-11(10)18/h5,8-9H,3-4,6-7H2,1-2H3,(H2,14,15,17) |
InChI Key |
JAGXUSFVFJWYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)CCN2C=NC3=CN=C(N=C32)N)C |
Origin of Product |
United States |
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